Cas no 954617-08-4 (N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide)
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide
- 954617-08-4
- N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide
- F2373-0382
- AKOS024644230
- N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}naphthalene-1-carboxamide
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- Inchi: 1S/C21H17FN2O3/c22-15-8-10-16(11-9-15)24-13-17(27-21(24)26)12-23-20(25)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2,(H,23,25)
- InChI Key: FBPWQTPKRIOQND-UHFFFAOYSA-N
- SMILES: C1(C(NCC2OC(=O)N(C3=CC=C(F)C=C3)C2)=O)=C2C(C=CC=C2)=CC=C1
Computed Properties
- Exact Mass: 364.12232057g/mol
- Monoisotopic Mass: 364.12232057g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 58.6Ų
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2373-0382-2μmol |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}naphthalene-1-carboxamide |
954617-08-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2373-0382-1mg |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}naphthalene-1-carboxamide |
954617-08-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2373-0382-2mg |
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}naphthalene-1-carboxamide |
954617-08-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide
Introduction to N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide (CAS No. 954617-08-4)
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 954617-08-4, belongs to a class of molecules that exhibit promising properties for further development in medicinal applications.
The molecular structure of N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide incorporates several key functional groups that contribute to its reactivity and biological relevance. The presence of a naphthalene core, combined with an amide group and an oxazolidine ring system, creates a framework that is conducive to interactions with biological targets. Specifically, the 4-fluorophenyl moiety introduces a fluorine atom, which is known to modulate the electronic properties and metabolic stability of pharmaceutical compounds.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various therapeutic pathways. The compound N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide has been studied for its potential role in modulating enzymes and receptors involved in inflammatory and metabolic disorders. The oxazolidine ring, in particular, is a well-known scaffold in drug design due to its ability to form stable hydrogen bonds with biological targets, enhancing binding affinity and selectivity.
Current research in this area has highlighted the compound's potential as a lead molecule for further optimization. Studies have demonstrated that derivatives of this structure exhibit inhibitory activity against certain kinases and proteases, which are key players in cellular signaling pathways associated with diseases such as cancer and diabetes. The fluorine substituent on the phenyl ring has been shown to improve pharmacokinetic properties, including bioavailability and metabolic stability, making it an attractive feature for drug development.
The synthesis of N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]naphthalene-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the oxazolidine ring necessitates careful handling to ensure regioselectivity and minimize side reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently.
Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. Preliminary results suggest that N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin- 5 -yl]methyl]naphthalene- 1-carboxamide exhibits dose-dependent effects on target proteins, indicating its potential therapeutic value. Further investigations are ongoing to elucidate its mechanism of action and to identify any off-target effects that might necessitate structural modifications.
The role of computational chemistry in the optimization of this compound cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and interactions with biological targets, providing valuable insights into how structural modifications might enhance efficacy. These computational approaches complement experimental efforts by allowing rapid screening of numerous derivatives and identification of promising candidates for further testing.
In conclusion, N- [[3-(4-fluorophenyl)-2- oxo- 1, 3 -oxazolidin- 5 -yl]methyl]naphthalene- 1-carboxamide (CAS No. 954617- 08 4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery of novel therapeutics.
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